2-Acetamido-4-methoxy-4-oxobutanoic acid

Description

Historical Perspectives in Organic Synthesis and Biochemical Research related to Butanoic Acid Derivatives

The study of butanoic acid and its derivatives has a rich history, beginning with the work of French chemist Michel Eugène Chevreul. In 1814, Chevreul first observed butanoic acid (commonly known as butyric acid) in an impure form, and by 1818, he had purified and characterized it. The name itself, derived from the Greek word for butter, points to its origin, as it is released when butter turns rancid.

Historically, butanoic acid derivatives were primarily of interest for their sensory properties, with low-molecular-weight esters like methyl butyrate (B1204436) being used as food and perfume additives due to their pleasant aromas. However, over the past several decades, the focus has shifted dramatically towards the biochemical and medicinal properties of these compounds. Butyric acid is now recognized as a short-chain fatty acid (SCFA) that plays a crucial role in mammalian gut health and cellular processes. It is considered a biological response modifier, capable of inducing a variety of effects, including the promotion of cell differentiation, control of cell growth, and apoptosis.

In more recent biochemical research, derivatives of butyric acid are being investigated for their therapeutic potential. These derivatives are often designed as prodrugs to overcome the short half-life of butyric acid in the body. Research has demonstrated the value of this therapeutic concept in areas like colorectal cancer and hemoglobinopathies. Furthermore, butyric acid and its derivatives are known to inhibit histone deacetylase (HDAC), an activity associated with the regulation of gene expression and the development of certain cancers. This has made them valuable tools in biological studies and drug discovery.

Structural Classification and Nomenclature Considerations for 2-Acetamido-4-methoxy-4-oxobutanoic Acid, emphasizing its nature as an unnatural amino acid derivative

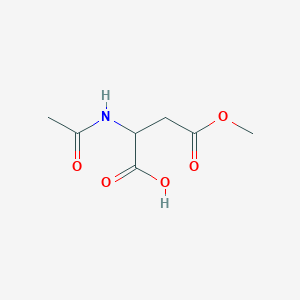

This compound is a polyfunctional organic molecule whose structure and name reveal its specific chemical nature. A systematic breakdown of its IUPAC name provides a clear picture of its constituent parts:

Butanoic acid: This indicates the parent structure is a four-carbon carboxylic acid.

4-oxo: A ketone or part of an ester group is located at the fourth carbon.

4-methoxy: A methoxy (B1213986) group (-OCH₃) is attached to the fourth carbon, forming a methyl ester with the oxo group.

2-acetamido: An acetamido group (-NHCOCH₃) is attached to the second carbon (the alpha-carbon).

The compound can be understood as a derivative of the natural amino acid, aspartic acid. Specifically, it is the N-acetylated β-methyl ester of aspartic acid. Because it is a modified version of a natural amino acid and not one of the 20 proteinogenic amino acids directly encoded by the genetic code, it is classified as an unnatural amino acid derivative . Such derivatives are of significant interest in medicinal chemistry and chemical biology as they can be used to create peptides with enhanced stability or novel functions. N-acylated amino acids are a known class of lipids with diverse biological roles. nih.gov

Below are the key chemical properties of the (2S)-enantiomer of the compound.

| Property | Value |

| CAS Number | 4910-43-4 bldpharm.com |

| Molecular Formula | C₇H₁₁NO₅ cymitquimica.com |

| Molecular Weight | 189.17 g/mol |

| Appearance | Solid cymitquimica.com |

| SMILES Code | O=C(O)C@@H=O)CC(OC)=O |

Note: Data corresponds to the (2S) isomer.

Overview of Research Trajectories Involving this compound as a Key Intermediate and Building Block

While extensive research specifically detailing the use of this compound as a key intermediate is not widely present in public literature, its structural motifs are central to several important research areas. The compound's value as a building block can be inferred from the well-established utility of its constituent functional groups in organic synthesis and biochemistry.

Amino acid methyl esters are crucial intermediates in a variety of synthetic applications. mdpi.com They are frequently used in peptide synthesis, as chiral sources for creating new stereocenters, and in the development of novel polymers. mdpi.com The esterification of amino acids is a fundamental transformation, and various methods have been developed to produce these valuable compounds efficiently. mdpi.com

Furthermore, N-acetylated amino acids are a significant class of molecules in biochemical research. nih.govscience.gov N-acetylation is a common post-translational modification of proteins that can influence protein-protein interactions. portlandpress.com The study of N-acyl amino acids has revealed them to be an important family of endogenous signaling molecules. mdpi.com The synthesis of N-acetyl amino acid esters has been explored for various applications, including the development of derivatives for stable isotope analysis in metabolic studies. acs.org The concurrent N-acetylation and esterification of amino acids is an area of synthetic interest, providing efficient routes to these bifunctional molecules. nih.gov

Given these contexts, this compound represents a versatile, chiral building block. Its three distinct functional groups—a carboxylic acid, an amide, and an ester—can be selectively manipulated, making it a potentially valuable starting material for the synthesis of more complex molecules, such as peptidomimetics, enzyme inhibitors, or novel bioactive compounds. Future research may focus on incorporating this specific unnatural amino acid into larger structures to probe biological systems or to generate new materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO5 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-acetamido-4-methoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12) |

InChI Key |

ZDPZXMGPKKVZGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC(=O)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Retrosynthetic Analysis of the 2-Acetamido-4-methoxy-4-oxobutanoic Acid Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the molecule at key bonds to reveal simpler, readily available starting materials. The primary disconnections to consider are the C-N amide bond and the C-C bonds of the butanoic acid backbone.

C-N Bond Disconnection:

The most intuitive retrosynthetic step is the disconnection of the amide bond (a C-N bond cleavage). This approach simplifies the target molecule into two key synthons: an acetate (B1210297) equivalent and an aminobutanoic acid derivative. The corresponding real-world starting materials would be an activated acetic acid species, such as acetyl chloride or acetic anhydride (B1165640), and L-aspartic acid 4-methyl ester. This disconnection is synthetically viable as the formation of an amide bond is a robust and well-established transformation in organic chemistry.

C-C Bond Disconnection:

Alternatively, disconnection of the C-C bonds of the butanoic acid framework can be considered. For instance, a disconnection at the C2-C3 bond would lead to synthons representing a glycine (B1666218) derivative and a two-carbon unit. While synthetically more challenging to achieve in a forward sense for this particular molecule, such disconnections are fundamental in the synthesis of amino acid derivatives and can offer alternative routes, particularly when exploring analogs.

Classical Total Synthesis Approaches to this compound

Classical total synthesis of this compound can be approached through both linear and convergent strategies, often necessitating the use of protecting groups to ensure regioselectivity.

Convergent and Linear Synthesis Strategies from readily available precursors.

A linear synthesis strategy would commence with a simple, commercially available precursor, such as L-aspartic acid, and sequentially introduce the required functional groups. A plausible linear sequence would involve:

Selective esterification of the β-carboxylic acid of L-aspartic acid to form L-aspartic acid 4-methyl ester. This step is crucial for differentiating the two carboxylic acid groups.

N-acetylation of the resulting amino ester using an acetylating agent like acetic anhydride or acetyl chloride to form the target molecule.

A convergent synthesis strategy, on the other hand, would involve the separate synthesis of key fragments that are later combined. For this target molecule, a convergent approach might involve:

Preparation of an N-acetylated building block.

Preparation of a suitable C4 mono-ester fragment.

Coupling of these two fragments.

Given the relative simplicity of the target molecule, a linear approach starting from L-aspartic acid is generally more efficient.

Protecting Group Chemistry in the Total Synthesis of this compound.

The synthesis of this compound from L-aspartic acid requires careful consideration of protecting groups to achieve the desired regioselectivity. The primary challenge is the selective esterification of the β-carboxyl group while leaving the α-carboxyl group free.

One common strategy involves the formation of a cyclic anhydride of N-protected aspartic acid. For instance, N-acetylaspartic acid can be treated with a dehydrating agent to form N-acetylaspartic anhydride. Subsequent regioselective opening of the anhydride with methanol (B129727), often catalyzed by a mild base or acid, can preferentially yield the β-methyl ester, this compound.

A notable side reaction in the synthesis of aspartic acid derivatives is the formation of aspartimide, a cyclic imide, which can lead to racemization and the formation of by-products. iris-biotech.de The use of bulky protecting groups on the nitrogen or the esterifying alcohol can sterically hinder this unwanted cyclization. nih.govresearchgate.netresearchgate.net

A preparation method for N-acetyl-L-aspartic acid has been detailed in a patent, which involves the reaction of L-aspartic acid with hexafluoroacetone (B58046) to protect the amino and α-carboxyl groups, followed by acetylation of the remaining free β-carboxyl group and subsequent deprotection. google.com This highlights the importance of strategic protection in achieving the desired product.

Chemo- and Regioselective Synthesis of this compound and its Precursors

The chemo- and regioselective synthesis of this compound hinges on the ability to differentiate between the two carboxylic acid functionalities of the aspartic acid backbone.

As mentioned, the regioselective opening of an N-acetylaspartic anhydride with methanol is a key strategy. The selectivity of this reaction can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the catalyst.

Another approach to achieve regioselectivity is through enzymatic catalysis. Specific enzymes, such as lipases or esterases, can exhibit high selectivity for one of the carboxyl groups in a dicarboxylic acid, enabling the formation of the mono-ester with high precision. While specific enzymatic routes to this compound are not extensively documented in the literature, the principles of biocatalysis offer a promising avenue for its selective synthesis. nih.gov

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods offer efficient and selective alternatives to classical synthetic routes. These methods often involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Transformations for selective bond formation.

While direct transition metal-catalyzed synthesis of this compound is not widely reported, related transformations suggest potential applications. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols provides a general method for the formation of N-substituted amino acid derivatives. nih.gov Although this specific reaction leads to N-alkylation rather than N-acetylation, it demonstrates the potential of transition metal catalysis in the functionalization of amino acid scaffolds.

Furthermore, catalytic methods for the selective esterification of dicarboxylic acids could be employed. For example, certain metal complexes can act as Lewis acid catalysts to promote esterification at a specific carboxyl group based on its steric or electronic environment.

Organocatalytic Approaches for Improved Efficiency and Selectivity

The pursuit of more efficient and selective synthetic methods has led to the exploration of organocatalysis in the preparation of N-acylated amino acid derivatives. While specific literature on the organocatalytic synthesis of this compound is not abundant, the principles of organocatalysis can be applied to key steps in its hypothetical synthesis.

A plausible synthetic route involves the N-acetylation of an aspartic acid mono- or di-methyl ester. In this context, organocatalysts could play a crucial role. For instance, the use of organic bases, such as triethylamine (B128534) or N,N-diisopropylethylamine, is a common practice in acylation reactions. A patent describing the preparation of the parent compound, N-acetyl-L-aspartic acid, utilizes an organic base during the acylation step, which can be considered a form of organocatalysis. google.com This approach avoids the use of harsher inorganic bases and can lead to cleaner reactions with easier work-up procedures.

Furthermore, the development of more sophisticated organocatalysts, such as chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues or N-heterocyclic carbenes (NHCs), could offer pathways to highly selective and efficient N-acetylation under mild conditions. These catalysts are known to activate carboxylic acids or their derivatives, facilitating the amide bond formation with the amino group of the aspartate ester.

Table 1: Potential Organocatalysts for the N-Acetylation of Aspartate Methyl Esters

| Catalyst Type | Example Catalyst | Potential Advantages |

| Organic Base | Triethylamine, N,N-Diisopropylethylamine | Readily available, mild reaction conditions, neutralizes acid by-products. |

| Acyl Transfer Catalyst | 4-Dimethylaminopyridine (DMAP) | High catalytic activity, can be used in small quantities. |

| N-Heterocyclic Carbene (NHC) | Imidazolium-based carbenes | Strong nucleophilicity, can activate various acylating agents. |

The efficiency and selectivity of these organocatalytic methods would be influenced by factors such as the choice of solvent, temperature, and the nature of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Future research in this area would likely focus on the development of bespoke organocatalysts that can achieve high yields and enantioselectivity, particularly if a specific stereoisomer of the target molecule is desired.

Green Chemistry Principles Applied to the Production of this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

A key consideration is the choice of starting materials. Utilizing renewable feedstocks, such as bio-derived aspartic acid and methanol, would be a primary step towards a greener synthesis. Aspartic acid can be produced through fermentation processes, aligning with the green chemistry principle of using renewable resources. researchgate.net

The selection of solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. A greener approach would involve the use of benign solvents like water, ethanol (B145695), or solvent-free conditions where feasible. For instance, some acylation reactions can be carried out in aqueous media or under neat conditions, minimizing solvent waste. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central tenet of green chemistry. A synthetic route with high atom economy would minimize the generation of by-products. For the synthesis of this compound, a direct N-acetylation of aspartic acid monomethyl ester would have a higher atom economy than a route involving protection and deprotection steps.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing a synthetic route with minimal by-product formation. |

| Atom Economy | Utilizing a direct acylation method to maximize incorporation of reactant atoms into the final product. |

| Use of Renewable Feedstocks | Starting from bio-based L-aspartic acid and methanol. researchgate.net |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or performing reactions under solvent-free conditions. |

| Catalysis | Using catalytic amounts of organocatalysts or biocatalysts instead of stoichiometric reagents. |

By integrating these principles, the production of this compound can be made more sustainable, reducing waste, energy consumption, and the use of hazardous materials.

Biocatalytic Routes to this compound and related building blocks

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. For the synthesis of this compound, biocatalytic methods could be employed for both the N-acetylation and the esterification steps.

The biosynthesis of the parent compound, N-acetyl-L-aspartic acid (NAA), in neurons is catalyzed by the enzyme L-aspartate N-acetyltransferase, which uses acetyl-CoA as the acetyl group donor. nih.govresearchgate.net This natural process provides a blueprint for a potential biocatalytic route. While this specific enzyme might not be readily available for industrial use, the vast diversity of microbial enzymes offers opportunities to discover novel N-acetyltransferases with suitable substrate specificity for aspartate esters.

Alternatively, enzymes such as lipases and proteases have been shown to catalyze N-acetylation reactions under non-natural conditions, often in organic solvents or solvent-free systems. These enzymes could potentially be used to acetylate L-aspartic acid monomethyl ester.

For the esterification step, lipases are well-established biocatalysts for the synthesis of esters under mild conditions. mdpi.com A chemoenzymatic approach could involve the chemical synthesis of N-acetyl-L-aspartic acid followed by a lipase-catalyzed selective esterification of one of the carboxylic acid groups to the methyl ester. The regioselectivity of the lipase (B570770) would be a critical factor in achieving a high yield of the desired 4-methoxy isomer. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for easy separation and reuse of the biocatalyst. mdpi.comnih.gov

Table 3: Potential Biocatalytic Strategies for this compound Synthesis

| Synthetic Step | Enzyme Class | Potential Substrates | Key Advantages |

| N-Acetylation | N-Acetyltransferases | L-Aspartic acid monomethyl ester, Acetyl-CoA | High selectivity, mild reaction conditions. |

| Lipases/Proteases | L-Aspartic acid monomethyl ester, Ethyl acetate | Broad substrate scope, commercially available enzymes. | |

| Esterification | Lipases | N-Acetyl-L-aspartic acid, Methanol | High regioselectivity, mild conditions, potential for solvent-free reaction. mdpi.com |

The development of biocatalytic routes for the synthesis of this compound holds significant promise for creating a highly efficient, selective, and environmentally friendly manufacturing process. Future research will likely focus on enzyme discovery, protein engineering to improve catalyst performance and stability, and process optimization to make these biocatalytic methods economically viable on a larger scale.

Advanced Spectroscopic and Chromatographic Characterization of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, stereochemistry, and conformational preferences of 2-Acetamido-4-methoxy-4-oxobutanoic acid in solution.

Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the molecule. For this compound, a cross-peak would be expected between the proton on the alpha-carbon (C2) and the two diastereotopic protons of the adjacent methylene (B1212753) group (C3).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbons in the butanoic acid backbone by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The acetyl methyl protons to the acetyl carbonyl carbon.

The methoxy (B1213986) protons to the ester carbonyl carbon (C4).

The alpha-proton (on C2) to both the acetyl carbonyl carbon and the ester carbonyl carbon (C4).

The methylene protons (on C3) to the alpha-carbon (C2) and the ester carbonyl carbon (C4).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOE cross-peaks could be observed between the acetyl methyl protons and the alpha-proton, depending on the rotational conformation around the N-C2 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Acetyl CH₃ | ~2.0 | ~23 | Acetyl C=O |

| Acetyl C=O | - | ~173 | - |

| C2-H (α-H) | ~4.7 | ~50 | Acetyl C=O, C1 (COOH), C3, C4 (COOCH₃) |

| C3-H₂ (β-H₂) | ~2.8 | ~36 | C2, C4 (COOCH₃), C1 (COOH) |

| C4 (COOCH₃) | - | ~172 | - |

| OCH₃ | ~3.7 | ~52 | C4 (COOCH₃) |

| C1 (COOH) | - | ~175 | - |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid phase. nih.govyoutube.com For this compound, ssNMR could be employed to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular conformation and intermolecular interactions in the crystal lattice.

Determine Torsional Angles: Advanced ssNMR techniques can measure torsion angles, providing precise details about the molecular conformation in the solid state.

Analyze Intermolecular Packing: By observing intermolecular dipolar couplings, ssNMR can shed light on how the molecules are arranged in the crystal lattice.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Isotopic Labeling.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. bmrb.io This technique is instrumental in confirming the structure of this compound and its derivatives. For the parent compound, characteristic fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃)

Loss of the acetyl group (CH₃CO-)

Decarboxylation (-COOH)

Cleavage of the amide bond

A study on the tandem mass spectrometry of N-acetylaspartic acid (NAA) revealed characteristic neutral losses and fragment ions that can be used for its identification and quantification. nih.govmassbank.eumassbank.jp Similar fragmentation patterns would be expected for this compound, with adjustments for the methyl ester.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 190.06 [M+H]⁺ | 158.03 | CH₃OH |

| 190.06 [M+H]⁺ | 148.05 | CH₂CO |

| 190.06 [M+H]⁺ | 130.04 | CH₃OH + CO |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on experimental conditions.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₁₁NO₅) combi-blocks.com, the expected exact mass would be a key identifier. HRMS is also invaluable for detecting and identifying trace impurities by differentiating them from the main compound based on their precise mass.

Table 3: HRMS Data for this compound.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Vibrational Spectroscopy (Infrared and Raman) for detailed functional group analysis and conformational studies.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. capes.gov.br

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretch from the carboxylic acid, which will be broad.

N-H stretch from the amide.

C-H stretches from the aliphatic and methoxy groups.

C=O stretches from the carboxylic acid, ester, and amide groups, which will appear as strong, distinct bands.

N-H bend from the amide.

C-O stretches from the ester and carboxylic acid.

Raman spectroscopy would provide complementary information, with the C=O and C-C skeletal vibrations often showing strong signals. nih.govarxiv.org Conformational changes in the molecule can lead to shifts in the positions and intensities of these vibrational bands, making these techniques useful for studying conformational equilibria.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |

| Amide N-H | Stretch | 3350-3250 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Carboxylic Acid C=O | Stretch | 1720-1700 |

| Ester C=O | Stretch | 1750-1735 |

| Amide I (C=O) | Stretch | 1680-1630 |

| Amide II (N-H bend) | Bend | 1570-1515 |

Note: These are general ranges and the exact positions can be influenced by hydrogen bonding and the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound and its derivatives.

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its absolute stereochemistry. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov For chiral molecules like this compound, this technique is invaluable for assigning the correct (R) or (S) configuration at the stereocenter.

While a specific single-crystal X-ray structure of this compound is not widely reported in publicly available literature, the methodology is well-established for analogous N-acyl amino acid esters. ias.ac.in The successful crystallization of a compound is a prerequisite, which can be a challenging step. nih.gov For derivatives of amino acids, suitable crystals have been obtained, confirming their structural integrity and stereochemistry. unimi.it

In the absence of a single-crystal structure, powder X-ray diffraction (PXRD) can provide valuable information about the crystalline nature and packing of the compound. researchgate.net PXRD studies on homologous series of N-acyl-L-alanine esters have demonstrated the ability to characterize their supramolecular structure. ias.ac.inresearchgate.net Such analyses reveal details about the packing of the molecules in the crystal lattice, which is influenced by factors like the length of acyl chains. ias.ac.in

Table 1: Hypothetical Crystallographic Data for (2S)-2-Acetamido-4-methoxy-4-oxobutanoic acid

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1011.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.245 |

| R-factor | < 0.05 |

This table presents hypothetical data based on typical values for similar organic molecules and serves as an illustrative example.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and preparative separation of stereoisomers.

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, utilizing either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the primary technique for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-blocked amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based CSPs (e.g., teicoplanin) have proven effective. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier, is crucial for achieving optimal separation. nih.gov The commercial availability of the (2S)-enantiomer of this compound suggests that preparative chiral HPLC is a viable method for its isolation. bldpharm.com

Table 2: Example Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Elution | Separation of (R) and (S) enantiomers |

Chiral Gas Chromatography (GC):

For GC analysis, the polar nature of amino acid derivatives necessitates a derivatization step to increase their volatility. sigmaaldrich.comsigmaaldrich.com A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com For this compound, where the amino group is already acetylated and one carboxyl group is methylated, further derivatization of the remaining carboxylic acid may be required.

Following derivatization, separation is achieved on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val. nih.govresearchgate.net This technique offers high resolution and sensitivity, making it suitable for determining trace enantiomeric impurities. nih.gov Enantioreversal, the reversal of elution order of enantiomers, can sometimes be achieved by using different derivatizing agents, which can be advantageous for accurate quantification of a minor enantiomer in the presence of a major one. sigmaaldrich.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for comprehensive impurity profiling and reaction monitoring.

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for modern pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the direct analysis of the compound without the need for derivatization. restek.com Modern LC-MS/MS methods, often employing triple quadrupole mass spectrometers, offer high sensitivity and selectivity, making them ideal for identifying and quantifying impurities, even at very low levels. restek.comnih.gov By monitoring the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, specific impurities can be targeted and quantified. This is crucial for monitoring the progress of synthesis reactions and for ensuring the purity of the final product.

Table 3: Illustrative LC-MS/MS Parameters for Impurity Profiling

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of impurities |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Transitions | Specific to parent compound and expected impurities |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities that may be present in the starting materials or formed as by-products during the synthesis of this compound. nih.gov As with chiral GC, derivatization is often necessary to analyze the target compound and related polar impurities. sigmaaldrich.com The use of high-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, facilitating the elemental composition determination of unknown impurities. mdpi.com Comprehensive GC-MS profiling can reveal a wide range of potential impurities, contributing to a complete understanding of the compound's purity profile. nih.gov

Chemical Reactivity and Transformations of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Reactions Involving the Acetamido Moiety

The acetamido group, a secondary amide, is a stable functional group but can undergo several important transformations, including hydrolysis, derivatization, N-alkylation, and N-acylation, under specific conditions.

Hydrolysis and Derivatization Strategies for the amide bond

The amide bond in 2-Acetamido-4-methoxy-4-oxobutanoic acid can be cleaved through hydrolysis, typically under strong acidic or basic conditions, to yield the corresponding amino acid derivative. This process is crucial for removing the acetyl protecting group.

Acid-Catalyzed Hydrolysis: Treatment with strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium or an alcoholic solvent, leads to the cleavage of the amide bond. This reaction proceeds via protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be employed. The hydroxide ion directly attacks the amide carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylate and acetamide.

Beyond simple hydrolysis, the acetamido group can be a starting point for the synthesis of other N-acyl derivatives. This is often achieved by first hydrolyzing the acetyl group and then re-acylating the resulting free amine with a different acylating agent. This strategy allows for the introduction of a wide variety of functionalities. A patent describes a general method for preparing N-acetyl-L-aspartic acid by protecting L-aspartic acid, followed by acylation and deprotection. google.com

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | 6M HCl, reflux | 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride |

| Basic Hydrolysis | 2M NaOH, 100°C | Sodium 2-amino-4-methoxy-4-oxobutanoate |

| Derivatization (example) | 1. 6M HCl, reflux; 2. Benzoyl chloride, Schotten-Baumann conditions | 2-(Benzamido)-4-methoxy-4-oxobutanoic acid |

N-Alkylation and Acylation Reactions at the acetamido nitrogen

While the nitrogen atom of the acetamido group is generally less nucleophilic than a free amine, it can still participate in N-alkylation and N-acylation reactions, particularly after deprotonation with a strong base.

N-Alkylation: The introduction of an alkyl group onto the acetamido nitrogen typically requires the use of a strong base, such as sodium hydride (NaH), to generate the corresponding amide anion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. Such reactions are a key method for creating N-alkylated amino acid derivatives. nih.govresearchgate.netoncohemakey.comdrugs.comoncohemakey.com

N-Acylation: Similarly, N-acylation can be achieved by treating the amide with a strong base followed by an acylating agent like an acid chloride or anhydride (B1165640). semanticscholar.org This allows for the synthesis of N,N-diacylamino derivatives. Acetic acid can also catalyze the N-acylation of amines using esters as the acyl source. youtube.com

| Reaction | Reagents and Conditions | Product |

| N-Methylation | 1. NaH, THF, 0°C; 2. CH₃I | 2-(N-Acetyl-N-methylamino)-4-methoxy-4-oxobutanoic acid |

| N-Benzylation | 1. NaH, DMF; 2. Benzyl bromide | 2-(N-Acetyl-N-benzylamino)-4-methoxy-4-oxobutanoic acid |

| N-Acetylation | 1. n-Butyllithium, THF, -78°C; 2. Acetic anhydride | 2-(Diacetylamino)-4-methoxy-4-oxobutanoic acid |

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl (methyl ester) group is a key site for transformations, allowing for the modification of the C-terminus of the molecule. Common reactions include transesterification, saponification, amidation, and reduction.

Transesterification and Saponification for ester group manipulation

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. nih.gov This is a valuable method for introducing different alkyl or aryl groups at the ester position. For β-keto esters, a variety of catalysts, including boric acid and montmorillonite (B579905) K-10, have been shown to be effective. rsc.orgnih.gov The reaction is typically driven to completion by using a large excess of the new alcohol. Transesterification of β-keto esters is a synthetically useful transformation. youtube.comnih.govorgoreview.com

Saponification: This is the hydrolysis of the ester under basic conditions to yield a carboxylate salt. commonorganicchemistry.comnih.gov Treatment with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, results in the formation of the sodium or lithium salt of 2-acetamido-4-oxo-butanoic acid. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. This reaction is generally irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. commonorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Transesterification (to Ethyl Ester) | Ethanol (B145695), cat. H₂SO₄, reflux | 2-Acetamido-4-ethoxy-4-oxobutanoic acid |

| Transesterification (to Benzyl Ester) | Benzyl alcohol, cat. DMAP, heat | 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid |

| Saponification | 1. 1M NaOH (aq), rt; 2. 1M HCl (aq) | 2-Acetamido-4-oxobutanoic acid |

Amidation and Reduction Pathways of the ester to other functional groups

Amidation: The methoxycarbonyl group can be converted into an amide by reaction with a primary or secondary amine. This transformation can be achieved directly, often at elevated temperatures, or by using coupling agents. A ruthenium-pincer complex has been shown to catalyze the amidation of esters with amines under neutral conditions. nih.govnih.gov

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters. orgoreview.comcommonorganicchemistry.comvanderbilt.eduresearchgate.netchadsprep.com The reaction with LiAlH₄ will typically also reduce the keto group, leading to a diol. Selective reduction of the ester in the presence of a ketone is challenging and often requires protection of the ketone or the use of specific, chemoselective reducing agents.

| Reaction | Reagents and Conditions | Product |

| Amidation (with Benzylamine) | Benzylamine, heat or Ru-catalyst | N-Benzyl-2-acetamido-4-oxobutanamide |

| Reduction (Ester and Keto) | LiAlH₄, THF, then H₃O⁺ workup | 2-Acetamido-4-hydroxy-1-butanol |

Transformations at the Oxo (Keto) Group

The oxo, or keto, group at the 4-position is a reactive center that can undergo a variety of transformations, including reduction and decarboxylation (after hydrolysis of the ester).

Reduction: The keto group can be selectively reduced to a secondary alcohol in the presence of the ester and amide functionalities using milder reducing agents like sodium borohydride (NaBH₄). youtube.com This chemoselectivity arises from the greater reactivity of ketones compared to esters and amides towards nucleophilic hydride reagents. This reaction produces 2-acetamido-4-hydroxy-4-methoxybutanoic acid. Enzyme-catalyzed enantioselective reduction of β-keto esters is also a powerful method for producing chiral alcohols. nih.govnih.gov

Decarboxylation: Upon hydrolysis of the methoxycarbonyl group to a carboxylic acid, the resulting β-keto acid is susceptible to decarboxylation upon heating. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com This reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone. This is a common reaction for β-keto acids and their derivatives. masterorganicchemistry.com The decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex has been studied. drugs.com

| Reaction | Reagents and Conditions | Product |

| Chemoselective Keto Reduction | NaBH₄, Methanol (B129727), 0°C | 2-Acetamido-4-hydroxy-4-methoxybutanoic acid |

| Decarboxylation (post-saponification) | 1. NaOH, H₂O; 2. H₃O⁺, heat | 3-Acetamidopropanal |

Carbonyl Reductions and Oxidations to alter oxidation state.

The structure of this compound contains three carbonyl groups: an amide, a carboxylic acid, and a methyl ester. The reduction of these functional groups, particularly the ester and carboxylic acid, is a key transformation.

The relative reactivity of carbonyl compounds towards reduction depends on the strength of the reducing agent. wikipedia.org Carboxylic acids and esters are generally more difficult to reduce than aldehydes or ketones and require powerful reducing agents like lithium aluminum hydride (LAH). wikipedia.orgyoutube.comyoutube.com Sodium borohydride (NaBH4) is typically too mild to reduce esters and carboxylic acids effectively. youtube.com

The reduction of the ester or carboxylic acid in this compound with a strong hydride reagent such as LAH would yield the corresponding amino alcohol derivative. The mechanism involves nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon. youtube.com For the ester at C-4, this leads to a tetrahedral intermediate which then expels the methoxide (B1231860) leaving group to form an aldehyde, which is further and rapidly reduced to the primary alcohol. The carboxylic acid at C-1 is first deprotonated and then reduced to the primary alcohol.

Table 1: General Reactivity of Carbonyl Groups with Common Reducing Agents

| Carbonyl Functional Group | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/catalyst) |

|---|---|---|---|

| Aldehyde | Yes | Yes | Yes |

| Ketone | Yes | Yes | Yes |

| Ester | Very Slow/No | Yes | Yes (requires high pressure/temp) |

| Carboxylic Acid | No | Yes | Yes (requires high pressure/temp) |

Catalytic transfer hydrogenation offers an alternative method for carbonyl reduction, avoiding the need for high-pressure reactors and often proceeding under milder conditions. nih.gov Ruthenium and osmium pincer complexes, for example, have been shown to be effective catalysts for the selective reduction of esters in the presence of other functional groups. nih.gov

Nucleophilic Additions and Condensation Reactions at the ketone.

While the systematic name "4-oxobutanoic acid" might imply a ketone, the compound contains an ester at the C-4 position, not a ketone. The carbonyl of the ester group is susceptible to nucleophilic acyl substitution rather than the nucleophilic addition reactions characteristic of ketones.

In nucleophilic acyl substitution, a nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. youtube.com The intermediate then collapses, expelling the leaving group (methoxide, -OCH₃, in this case). Common nucleophiles include hydroxides (saponification), alkoxides (transesterification), and amines (aminolysis). youtube.commasterorganicchemistry.com For instance, reaction with an amine (R-NH₂) would lead to the formation of an amide, a process known as aminolysis. youtube.com

Enolization and Enamine Chemistry for C-C bond formation.

The carbon atom alpha to the ester carbonyl group (C-3) in this compound has protons that can be removed by a suitable base to form an enolate. This enolate is a key intermediate for forming new carbon-carbon bonds.

The acidity of the α-protons is a crucial factor. The presence of the adjacent electron-withdrawing ester group stabilizes the resulting enolate anion through resonance. However, the proton at the C-2 position is also acidic due to its position between two carbonyl-containing groups (the carboxylic acid and the ester). Selective deprotonation at C-3 would require careful choice of base and reaction conditions to avoid competing reactions at C-2.

Once formed, the enolate can act as a nucleophile in various C-C bond-forming reactions, such as the Claisen condensation or alkylation with alkyl halides. masterorganicchemistry.com For example, the acetoacetic ester synthesis is a classic reaction that utilizes the enolate of a β-keto ester to create substituted ketones through alkylation followed by hydrolysis and decarboxylation. youtube.com A similar strategy could potentially be applied to derivatives of this compound.

Reactions Involving the Carboxylic Acid Functionality.

The carboxylic acid group at the C-1 position is a primary site for various chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation for protecting group strategies and functional group interconversion.

The carboxylic acid can be readily converted into other functional groups. Esterification, the reaction with an alcohol under acidic conditions (Fischer esterification), converts the carboxylic acid into an ester. masterorganicchemistry.com For example, reacting this compound with a simple alcohol like ethanol in the presence of a catalytic amount of strong acid would yield the corresponding diethyl ester. This reaction is often used as a protecting group strategy in multi-step syntheses. wikipedia.org Alternatively, reagents like diazomethane (B1218177) can be used for methylation under mild conditions. prepchem.com

Amidation, the formation of an amide by reacting the carboxylic acid with an amine, typically requires activation of the carboxylic acid. This is because amines are basic and would deprotonate the carboxylic acid, forming an unreactive carboxylate salt. Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other peptide coupling reagents are commonly used to facilitate this transformation, which is fundamental in peptide synthesis.

Decarboxylation Reactions and their mechanistic implications.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For a compound like this compound, which is a derivative of N-acetylaspartic acid, the decarboxylation is a β-decarboxylation relative to the nitrogen substituent.

Non-enzymatic β-decarboxylation of aspartic acid has been shown to occur in the presence of metal ions and pyridoxal (B1214274) at elevated temperatures. nasa.govnih.gov The proposed mechanism involves an initial transamination of aspartic acid to oxalacetic acid, which then undergoes decarboxylation to form pyruvic acid. nasa.govnih.gov

More recently, electrochemical methods have been developed for the oxidative decarboxylation of N-acetylamino acid derivatives. acs.orgnih.gov This process, known as the Hofer-Moest reaction, generates transient N-acetyliminium ion intermediates that can be trapped by nucleophiles, enabling the formation of new C-O or C-C bonds. acs.orgnih.gov This method offers a modern approach to the decarboxylative functionalization of amino acid derivatives.

Table 2: Examples of Decarboxylation Methods for Amino Acid Derivatives

| Method | Key Reagents/Conditions | Mechanistic Feature | Reference |

|---|---|---|---|

| Thermal/Catalytic | Al³⁺, Pyridoxal, 85°C, pH 4.0 | Transamination to β-keto acid, then decarboxylation | nih.gov |

Stereoselective Transformations Derived from this compound.

The C-2 carbon of this compound is a stereocenter, typically with the (S)-configuration as it is derived from L-aspartic acid. This existing chirality can be used to influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.

For example, the reduction of a carbonyl group elsewhere in the molecule could be influenced by the stereocenter at C-2, leading to a preferential formation of one diastereomer of the resulting alcohol over the other. While there is no ketone in the parent molecule, if the ester at C-4 were converted to a ketone, its reduction could proceed stereoselectively. Biotransformation using whole-cell systems containing specific alcohol dehydrogenases is a powerful method for the enantioselective reduction of prochiral carbonyl compounds to generate chiral alcohols. nih.gov

Furthermore, the chiral nature of this compound makes it a valuable building block for the synthesis of more complex, stereochemically defined molecules, such as unnatural amino acids or peptide fragments. The functional groups on the molecule can be manipulated while retaining the stereochemical integrity of the C-2 center, or the C-2 center can be used to direct the stereochemistry of newly formed chiral centers.

Rearrangement Reactions and Fragmentations of the butanoic acid backbone

Detailed research literature specifically documenting the rearrangement and fragmentation reactions of the this compound backbone is limited. However, based on the known reactivity of its constituent functional groups—amide, carboxylic acid, and methyl ester—and studies on analogous structures, several transformation pathways can be predicted. These transformations are primarily observed in analytical techniques like mass spectrometry and under conditions that promote cyclization or thermal decomposition.

Mass Spectrometric Fragmentation

In mass spectrometry, ionization of this compound would induce fragmentation of the butanoic acid backbone. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses. youtube.com The presence of multiple carbonyl groups, an amide linkage, and an ester provides several predictable cleavage points.

Key fragmentation pathways for esters, carboxylic acids, and amides often involve alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom or functional group) and McLafferty rearrangements. youtube.comlibretexts.org For this compound (molar mass: 189.15 g/mol ), the following fragmentations can be anticipated:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway. libretexts.org This can result in the loss of the methoxy (B1213986) radical (•OCH₃, mass 31) from the ester or the hydroxyl radical (•OH, mass 17) from the carboxylic acid. libretexts.org Another significant alpha-cleavage could lead to the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org

Amide Fragmentation: N-acetylated amino acids characteristically lose a ketene (B1206846) molecule (CH₂=C=O, mass 42) from the acetyl group during fragmentation. nih.gov

McLafferty Rearrangement: This rearrangement is common for esters and carboxylic acids containing a γ-hydrogen. libretexts.orgyoutube.com It involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, leading to the elimination of a neutral alkene.

The following table summarizes the primary predicted fragmentation patterns under mass spectrometry conditions.

| Fragmentation Type | Lost Fragment | Fragment Mass (Da) | Resulting m/z (from M+) | Notes |

| Alpha-Cleavage | •OCH₃ | 31 | 158 | Loss of the methoxy radical from the ester group. |

| Alpha-Cleavage | •COOH | 45 | 144 | Loss of the carboxyl radical. libretexts.org |

| Amide Fragmentation | CH₂=C=O | 42 | 147 | Characteristic loss of ketene from the N-acetyl group. nih.gov |

| Combined Loss | CH₃OH | 32 | 157 | Loss of a neutral methanol molecule from the ester group. |

| Combined Loss | H₂O | 18 | 171 | Loss of a neutral water molecule from the carboxylic acid. |

| Decarboxylation | CO₂ | 44 | 145 | Loss of carbon dioxide from the carboxylic acid terminus. |

Potential Rearrangement and Decomposition Reactions

While specific studies are not available for this compound, analogies can be drawn from similar structures regarding its potential for rearrangement and thermal fragmentation.

Intramolecular Cyclization: Substituted oxobutanoic acids have been shown to undergo intramolecular cyclization under certain conditions. chimicatechnoacta.ru For this compound, heating or treatment with a dehydrating agent could potentially induce cyclization. A plausible reaction would involve the nucleophilic attack of the amide nitrogen onto the ester's carbonyl carbon, leading to the elimination of methanol and the formation of N-Acetyl-succinimide. This type of reaction is a known pathway for derivatives of succinic acid.

Thermal Fragmentation: Many carboxylic acids are known to undergo decomposition upon heating. libretexts.org For the parent molecule, N-acetylaspartic acid, the melting point is reported to be between 137 to 140 °C. wikipedia.org It is plausible that at or above these temperatures, the title compound would undergo thermal fragmentation. The most likely pathway, besides the cyclization mentioned above, would be decarboxylation from the free carboxylic acid end, releasing carbon dioxide.

The table below outlines these hypothetical transformations.

| Reaction Type | Conditions | Potential Product(s) | Notes |

| Intramolecular Cyclization | Heat, Dehydrating Agent | N-Acetyl-succinimide, Methanol, Water | A hypothetical pathway based on the reactivity of similar dicarboxylic acid derivatives. |

| Thermal Decomposition | High Temperature | Carbon Dioxide, various degradation products | Decarboxylation is a common thermal degradation pathway for carboxylic acids. |

Stereochemical Aspects and Enantioselective Approaches to 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Stereogenic Centers and Chiral Purity Determination for 2-Acetamido-4-methoxy-4-oxobutanoic Acid (specifically, the (S)-isomer)

This compound possesses a single stereogenic center at the C2 carbon, the alpha-carbon of the original aspartic acid backbone. This chirality gives rise to two enantiomers: (S)-2-Acetamido-4-methoxy-4-oxobutanoic acid and (R)-2-Acetamido-4-methoxy-4-oxobutanoic acid. The (S)-isomer is a known chemical entity, available from various suppliers. nih.govrsc.org

The determination of chiral purity, or enantiomeric excess (ee), is crucial for applications where only one enantiomer is desired. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. nih.gov Chiral stationary phases (CSPs) are instrumental in separating enantiomers. For acidic compounds like N-acetylated amino acids, polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often effective. nih.gov The separation relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase.

Another approach involves derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. rsc.orgnih.gov Reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), are commonly used for this purpose. researchgate.netresearchgate.net The resulting diastereomeric derivatives can be detected by fluorescence or UV, allowing for accurate quantification of each enantiomer.

Table 1: Common Chiral HPLC Columns for Amino Acid Derivative Separation

| Chiral Stationary Phase Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based | Chiralpak, Chiralcel | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC T, Ristocetin A | Multiple interactions including ionic, hydrogen bonding, and steric repulsion. nih.govresearchgate.net |

| Zwitterionic | CHIRALPAK ZWIX(+) | Ion-exchange and enantioselective interactions. hplc.eu |

Asymmetric Synthesis Methodologies for this compound and its chiral precursors

The synthesis of enantiomerically pure this compound can be approached through various asymmetric strategies, which aim to control the formation of the stereogenic center.

Chiral Auxiliaries in the stereocontrolled synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. researchgate.netmdpi.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is widely used in the asymmetric synthesis of amino acids. acs.org

For the synthesis of derivatives like this compound, a common approach involves the use of chiral oxazolidinones, such as those developed by Evans. These auxiliaries can be acylated with a protected aspartic acid derivative, and subsequent reactions, like alkylations, proceed with high diastereoselectivity. nih.gov Other notable chiral auxiliaries applicable to amino acid synthesis include camphor-derived auxiliaries and those derived from other natural products like terpenes. numberanalytics.com The choice of auxiliary and reaction conditions is critical to achieving the desired stereochemical outcome.

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Class | Typical Application |

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol (B89426) reactions, alkylations, and conjugate additions. nih.gov |

| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder reactions, aldol reactions, and Michael additions. |

| (S)-(-)-1-Phenylethylamine | Synthetic amine | Resolution of racemic acids, synthesis of chiral amides. mdpi.com |

| Pseudoephedrine | Natural product-derived | Asymmetric alkylation of enolates. |

Asymmetric Catalysis (Organo-, Metal-, Biocatalysis) for enantioselective transformations

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. frontiersin.orgprinceton.edu

Organocatalysis: Chiral organic molecules can act as catalysts to promote enantioselective reactions. youtube.com For amino acid derivatives, proline and its derivatives have been successfully used in asymmetric aldol and Mannich reactions. The catalyst forms a chiral enamine or iminium ion intermediate, which then reacts with high facial selectivity. nih.gov Diarylprolinol silyl (B83357) ethers are another class of organocatalysts effective in the synthesis of chiral quaternary amino acids. nih.gov

Metal Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. bohrium.com For the synthesis of amino acid derivatives, rhodium, iridium, and nickel catalysts are commonly employed in asymmetric hydrogenations of prochiral enamides or dehydroamino acids. acs.orgrsc.org The chiral ligand, often a phosphine (B1218219) or a phosphine-oxazoline, coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond. Nickel-catalyzed cross-coupling reactions also present a versatile method for the asymmetric synthesis of protected unnatural α-amino acids from racemic alkyl halides. nih.gov

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. mdpi.com For the synthesis of N-acetylated amino acids, aminoacylases can be used for the kinetic resolution of racemic mixtures, where the enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer. researchgate.netnih.gov Transaminases are another class of enzymes that can be used for the asymmetric synthesis of amino acids from α-keto acids. mdpi.com Lipases can also be employed for the resolution of racemic amino acid esters through enantioselective hydrolysis or transesterification. nih.govnih.gov

Resolution Techniques for Enantiomeric Separation of Racemic this compound

Resolution is a technique to separate a racemic mixture into its individual enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base, such as (S)-(-)-1-phenylethylamine. mdpi.com The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification regenerates the enantiomerically pure acid.

Enzymatic resolution is another powerful technique. rsc.org As mentioned earlier, enzymes like aminoacylases can selectively act on one enantiomer of a racemic mixture. nih.govnih.gov For instance, an acylase could be used to selectively deacetylate the (S)-enantiomer of racemic this compound, allowing for the separation of the resulting (S)-amino acid ester from the unreacted (R)-N-acetylated ester.

Diastereoselective Control in Reactions Leading to this compound

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

In the context of synthesizing derivatives like this compound, if a chiral precursor derived from L-aspartic acid is used, subsequent reactions can be designed to proceed with high diastereoselectivity. nih.gov For example, the alkylation of a chiral enolate derived from an N-acetylated aspartic acid derivative can be influenced by the stereochemistry of the starting material and the reaction conditions to favor the formation of one diastereomer. scielo.brnih.gov The use of chiral auxiliaries, as discussed in section 5.2.1, is a prime example of inducing diastereoselectivity. The inherent chirality of the auxiliary directs the approach of the reagent to one face of the reactive intermediate. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic landscape of 2-Acetamido-4-methoxy-4-oxobutanoic acid. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For this compound, the locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the carbonyl groups and the electron-donating character of the acetamido and methoxy (B1213986) groups significantly influence the electron density distribution across the molecule. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, thereby identifying potential sites for intermolecular interactions.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reaction Mechanisms of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT is extensively used for conformational analysis, allowing for the identification of the most stable geometric arrangements (conformers) of this compound. By calculating the potential energy surface, researchers can locate various energy minima corresponding to different conformers and the transition states that connect them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, it can be used to model the hydrolysis of the ester group or the amide bond by calculating the energy profiles of the reaction pathways. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. Such studies provide a detailed, atomistic view of the reaction, revealing the energetic barriers that govern the reaction rate and the stereochemical outcomes.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanical methods are powerful for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule moves and changes shape over time. This is crucial for understanding conformational dynamics, as the molecule is not static but constantly exploring different conformations.

Solvent effects are a critical aspect that MD simulations can address. The presence of a solvent, like water, can significantly influence the conformational preferences and reactivity of the solute. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as hydrogen bonding. This allows for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. These predicted values are highly sensitive to the molecular geometry, making them an excellent tool for confirming the predominant conformation in solution.

Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed. The vibrational modes corresponding to specific functional groups, such as the C=O stretch of the carboxylic acid and ester, the N-H stretch of the amide, and the C-O stretch of the ether, can be assigned based on the calculations. Discrepancies between predicted and experimental spectra can point to the influence of intermolecular interactions, such as hydrogen bonding, in the experimental sample that may not have been fully accounted for in the computational model.

Molecular Modeling for understanding intermolecular interactions and crystal packing

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to understand the non-covalent interactions that govern how molecules of this compound interact with each other. These interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are crucial for determining the crystal structure of the compound in its solid state.

By predicting the most stable packing arrangements of the molecules in a crystal lattice, computational methods can help in the interpretation of X-ray diffraction data. Understanding the crystal packing is important as it influences physical properties like melting point, solubility, and bioavailability. Computational analysis can reveal the specific hydrogen bonding networks and other intermolecular contacts that stabilize the crystal structure, providing a detailed picture of the solid-state architecture.

Rational Design of Derivatives based on Computational Insights into reactivity and selectivity

A significant application of computational studies is the rational design of new molecules with desired properties. Based on the understanding of the electronic structure, reactivity, and conformational behavior of this compound gained from the aforementioned computational methods, researchers can propose structural modifications to create derivatives with enhanced or novel functionalities.

For example, by analyzing the HOMO, LUMO, and MEP, one can predict how modifications to the substituent groups would alter the molecule's reactivity and selectivity. Computational screening of a virtual library of derivatives can be performed to identify candidates with optimized properties, such as increased stability, altered solubility, or specific binding affinities for a biological target. This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Biochemical and Enzymatic Research Involving 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Identification and Characterization of Enzymes Interacting with 2-Acetamido-4-methoxy-4-oxobutanoic Acid

Currently, there is no specific information in the reviewed literature identifying enzymes that interact with this compound. Research in this area would typically involve screening the compound against a panel of enzymes, such as hydrolases (e.g., esterases, amidases) or oxidoreductases, to identify any potential catalytic activity or inhibition.

Enzymatic Reaction Mechanisms and Kinetic Studies Involving this compound as a substrate or inhibitor

No published studies on the enzymatic reaction mechanisms or kinetics involving this compound were found. Such investigations would be crucial to determine if the compound acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an allosteric modulator of a specific enzyme. Kinetic parameters like the Michaelis constant (K_m) and catalytic efficiency (k_cat/K_m) would need to be determined through detailed enzymatic assays.

Role of this compound in Microbial or Plant Metabolism and biosynthetic pathways

The role of this compound in microbial or plant metabolism has not been documented. Determining its metabolic significance would require experiments such as feeding studies with labeled isotopes in microorganisms or plant cell cultures, followed by metabolomic analysis to track its conversion into other products.

Biosynthetic Pathways Leading to or from this compound

There is no information available regarding the biosynthetic pathways that might produce or degrade this compound. The compound is a derivative of aspartic acid, suggesting a potential link to amino acid metabolism. Its biosynthesis could theoretically involve the N-acetylation and O-methylation of an aspartate precursor.

Structural Biology of Enzyme-2-Acetamido-4-methoxy-4-oxobutanoic Acid Complexes via X-ray crystallography or cryo-EM

No structural data from X-ray crystallography or cryo-electron microscopy for complexes of any enzyme with this compound have been deposited in structural databases. These studies would be contingent on first identifying a specific enzyme that binds to the compound, followed by successful co-crystallization or sample preparation for structural analysis.

In Vitro Biochemical Assays and Cell-Free System Studies to elucidate its metabolic fate or enzymatic activity

Specific in vitro biochemical assays or cell-free system studies to determine the metabolic fate or enzymatic activity of this compound have not been reported. Cell-free systems, which contain the necessary components for transcription and translation, are powerful tools for studying metabolic pathways and enzyme activities in a controlled environment. biosynth.com Such systems could be employed to screen for enzymes that act on this compound or to synthesize potential enzymes involved in its metabolism for further characterization.

Applications of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid As a Synthetic Building Block

Precursor in the Total Synthesis of Natural Products, including amino acid-derived scaffolds.

While direct and extensive documentation of the use of 2-Acetamido-4-methoxy-4-oxobutanoic acid in the total synthesis of a wide array of natural products is not prevalent in readily available literature, its structural motifs are present in many biologically active natural compounds. The N-acetylated amino acid structure is a key component of various natural products. Asymmetric synthesis strategies, such as the Sharpless aminohydroxylation, are employed to create vicinal amino alcohols, which are crucial intermediates in the synthesis of complex, biologically active molecules. rsc.org The principles of these synthetic strategies could readily be applied to derivatives of this compound to generate stereochemically rich fragments for natural product synthesis.

Intermediate in the Synthesis of Complex Organic Molecules and pharmaceutical scaffolds.

The application of this compound as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications, is more clearly documented. Its parent compound, N-acetylaspartic acid (NAA), is the second most abundant metabolite in the human brain and serves as a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). wikipedia.orghmdb.canih.govnih.gov The synthesis of NAAG and its derivatives is a key area of research in neuroscience, and this compound can serve as a crucial starting material in these synthetic pathways. nih.govnih.gov

The compound's utility extends to being a precursor for various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and bioavailability. jchps.com For instance, derivatives of 4-oxobutanoic acid have been patented for their herbicidal properties, indicating the broader applicability of this chemical scaffold in creating bioactive molecules. epo.org Furthermore, methods for the synthesis of related compounds, such as 4-amino-2,4-dioxobutanoic acid, have been developed, showcasing the chemical tractability of this class of molecules for creating diverse chemical entities. google.com

Scaffold for the Development of New Chiral Ligands and Catalysts in asymmetric synthesis.

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. researchgate.net Amino acids and their derivatives are highly valued as readily available sources of chirality for the synthesis of such ligands. mdpi.comnih.gov While specific examples detailing the use of this compound for the synthesis of a particular named chiral ligand are not abundant, the principles of ligand design strongly suggest its potential in this area.

The bifunctional nature of mono-N-protected amino acids has been shown to be highly effective in palladium-catalyzed C-H functionalization reactions. nih.gov The N-acetyl group and the two carboxylic acid functionalities (one as a methyl ester) in this compound provide multiple coordination points that can be exploited in the design of new chiral ligands. These ligands can, in turn, be used to create chiral metal-organic frameworks (CMOFs) or be employed in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.govrsc.orgresearchgate.net The development of such ligands is an active area of research, with a continuous search for novel structures that can improve the efficiency and selectivity of asymmetric transformations. researchgate.netmdpi.comrsc.org

Role in the Synthesis of Peptide and Peptidomimetic Scaffolds.